molecular formula C13H13ClN2O3S B13115638 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde

2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde

Cat. No.: B13115638
M. Wt: 312.77 g/mol
InChI Key: OPBIBYIIEPVIGA-UHFFFAOYSA-N
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Description

2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound with a unique structure that combines a chloro-substituted indole ring with a pyrrolidinylsulfonyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the chloro-substituted indole with pyrrolidine and a sulfonyl chloride, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, sulfonyl, and aldehyde groups allows for multiple modes of interaction, including covalent bonding and hydrogen bonding, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid: Similar structure but with a benzoic acid core instead of an indole ring.

    2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: Contains a pyridine ring instead of an indole ring.

Uniqueness

2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde is unique due to its combination of functional groups and the indole core, which provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

2-chloro-5-pyrrolidin-1-ylsulfonyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H13ClN2O3S/c14-13-11(8-17)10-7-9(3-4-12(10)15-13)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2

InChI Key

OPBIBYIIEPVIGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl

Origin of Product

United States

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